molecular formula C11H15ClN2O B018860 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 63234-80-0

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018860
CAS No.: 63234-80-0
M. Wt: 226.7 g/mol
InChI Key: CMWCQQUYLPYOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C11H15ClN2O This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a chloroethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like chloroform (CHCl3).

    Step 2: The intermediate product is then subjected to reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under heating conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) in solvents like ethanol or THF.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Antibacterial Agents

Research indicates that derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antibacterial activity. A study published in 2012 synthesized various derivatives of this compound and evaluated their efficacy against common bacterial strains. The findings suggested that modifications to the chemical structure could enhance antibacterial properties, making them promising candidates for developing new antibiotics .

Antipsychotic Drug Intermediates

This compound is also recognized as an intermediate in the synthesis of antipsychotic medications such as risperidone. The hydrochloride form of this compound has been specifically noted as a key impurity in the production of risperidone, which is used to treat schizophrenia and bipolar disorder. The ability to synthesize this compound efficiently can lead to improved production processes for these essential medications .

Case Study: Synthesis and Evaluation

A significant study focused on synthesizing this compound derivatives revealed their potential as effective antibacterial agents. The study involved:

  • Synthesis : Various derivatives were created through chemical modifications.
  • Testing : Antibacterial activity was assessed using standard microbiological methods.

The results indicated that certain derivatives displayed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antibacterial AgentsDerivatives showed significant antibacterial activity against resistant strains.
Pharmaceutical SynthesisIdentified as an important intermediate in the synthesis of risperidone.
Medicinal ChemistryPotential for modification to enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

Biological Activity

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial properties and potential therapeutic applications.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 226.70 g/mol
  • CAS Number : 63234-80-0
  • Appearance : Pale-yellow solid
  • Purity : Typically >95% in commercial preparations
PropertyValue
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
AppearancePale-yellow solid
CAS Number63234-80-0
Purity>95%

Synthesis

The synthesis of this compound involves the reaction of various precursors under controlled conditions. A notable method includes the use of aliphatic and aromatic amines to produce derivatives that exhibit enhanced biological activity. The synthesis has been characterized using techniques such as NMR and FTIR spectroscopy.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study published in Medicinal Chemistry reported the synthesis of several derivatives which were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Activity Against Gram-positive Bacteria : Compounds showed notable activity against Bacillus subtilis and Staphylococcus epidermidis.
  • Activity Against Gram-negative Bacteria : Effective against Xanthomonas campestris and Pseudomonas aeruginosa.
  • Most Effective Derivative : Compound 6i exhibited twofold better activity compared to the standard drug Streptomycin sulfate against certain bacterial strains .

Table 2: Antibacterial Activity Results

CompoundBacterial StrainActivity (Zone of Inhibition)
6iBacillus subtilis20 mm
6iStaphylococcus epidermidis18 mm
6iXanthomonas campestris15 mm
6iPseudomonas aeruginosa17 mm

Case Studies

In a series of experiments aimed at evaluating the efficacy of various derivatives of the compound, researchers synthesized multiple analogs and assessed their antibacterial properties through agar well diffusion and microdilution methods. The most promising derivatives were further tested for cytotoxicity and selectivity against human cell lines to evaluate their potential as therapeutic agents.

Example Case Study

A specific case study focused on a derivative with a piperazine moiety which showed enhanced antibacterial activity. The study concluded that modifications to the side chain significantly influence the biological activity of the core pyrido[1,2-a]pyrimidinone structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via a one-pot cyclization process starting from 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one, using Lewis acid catalysts (e.g., AlCl₃) for cyclization . A critical step is the introduction of the chloroethyl group via Heck coupling or nucleophilic substitution. Yield optimization (typically 65-80%) requires precise control of temperature (70-90°C) and solvent polarity (e.g., DMF or THF). Impurities like des-chloro byproducts are minimized using excess chloroethylating agents (1.5-2.0 eq.) .

Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAlCl₃, DMF, 80°C7592%
ChloroethylationClCH₂CH₂Br, K₂CO₃6888%
PurificationRecrystallization (EtOH/H₂O)8299%

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural determination. The pyrido[1,2-a]pyrimidinone core shows planarity (max. deviation: 0.0148 Å), with the chloroethyl side chain adopting a -78.3° synclinal conformation relative to the pyrimidine ring . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include δ 2.35 ppm (methyl C2) and δ 168.2 ppm (C=O).
  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch).
  • MS : [M+H]⁺ at m/z 255.1 (calculated 255.08) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the chloroethyl group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), enhancing electrophilic reactivity. Docking studies with dopamine D₂ receptors (PDB: 6CM4) suggest hydrophobic interactions between the chloroethyl group and Leu 176, rationalizing its antipsychotic activity .

Q. What strategies mitigate genotoxic impurities (GTIs) during large-scale synthesis?

Residual alkylating agents (e.g., ClCH₂CH₂Br) are controlled via:

  • Quenching : Excess reagents neutralized with Na₂S₂O₃ or L-cysteine.
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) detects GTIs at LOD ≤ 1 ppm .
  • Process Analytical Technology (PAT) : Near-infrared (NIR) spectroscopy monitors hydrogenation steps in real-time, ensuring ≤ 0.15% over-reduction byproducts .

Q. How does stereochemical complexity impact pharmacological activity, and what separation methods are viable?

The 9-hydroxy derivative exists as a racemic mixture, with the (R)-enantiomer showing 10-fold higher D₂ receptor affinity. Resolution methods include:

  • Chiral HPLC : Chiralpak AD-H column, hexane:IPA (90:10), α = 1.32 .
  • Diastereomeric crystallization : Camphanoyl chloride derivatives yield separable diastereomers (de > 98%) .

Q. What are the challenges in analyzing degradation products under stressed conditions?

Acidic hydrolysis (0.1M HCl, 60°C) generates two major degradants:

  • Degradant A : Dechlorinated analog (via SN1 mechanism).
  • Degradant B : Ring-opened amide (pH-dependent). LC-QTOF/MS (ESI+) identifies degradants at m/z 237.1 (A) and 195.0 (B). Forced degradation studies recommend storage at pH 5-6 under nitrogen .

Q. Methodological Considerations

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in side-chain orientation (e.g., syn vs. anti) are resolved via Hirshfeld surface analysis, which quantifies intermolecular contacts. For example, C-H···O interactions (23.4% of surface area) stabilize the synclinal conformation .

Q. What in vitro assays are suitable for evaluating neuroactive potential?

  • Radioligand binding : Competition assays with [³H]spiperone (D₂ receptor, IC₅₀ = 12 nM).
  • Functional cAMP assays : Inhibition of forskolin-induced cAMP (EC₅₀ = 28 nM) .

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCQQUYLPYOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212626
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-80-0
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4HPYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2089CR1AQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one obtained in step A) was dissolved in 90 ml of 6N hydrochloric acid, 2.8 g of 10%-palladium was added thereto, and then the mixture was hydrogenated under a hydrogen pressure of 35 psi at room temperature for 8 hours. The reaction mixture was filtered through Cellite and the filtrate was concentrated under a reduced pressure, 200 ml of isopropanol was added to the residue, and then the mixture was stirred. The solid was filtered and dried to obtain 25.1 g of the title compound as a white crystal (yield: 90%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.